tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H18BrN3O2 and a molecular weight of 316.2 g/mol . This compound is characterized by the presence of a tert-butyl group, a brominated imidazole ring, and a pyrrolidine carboxylate moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, also known as MFCD20924734, is a synthetic chemical compound that primarily targets protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a wide variety of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its protein kinase targets by modulating their activity . This results in changes to the activity of these proteins and can impact various cellular processes .
Biochemical Pathways
This could include pathways related to cell growth, apoptosis, and signal transduction . The downstream effects of these changes could be wide-ranging, given the central role of protein kinases in cellular function .
Pharmacokinetics
Like many similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of MFCD20924734’s action would depend on the specific kinases it targets and the pathways these kinases are involved in . Potential effects could include changes in cell growth, apoptosis, or signaling processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MFCD20924734. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves the reaction of 5-bromo-1H-imidazole with tert-butyl 2-pyrrolidinecarboxylate under specific conditions. One common method includes the use of solvents such as dichloromethane and reagents like sodium sulfate. The reaction mixture is often heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted imidazole derivatives.
Oxidation and Reduction Reactions: Products depend on the specific oxidation or reduction pathway chosen.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is utilized in various scientific research fields, including:
Comparison with Similar Compounds
tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate: Similar structure but lacks the bromine atom, leading to different reactivity and applications.
tert-Butyl (S)-2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement, affecting its interaction with biological targets.
Uniqueness: tert-Butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom in the imidazole ring, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 2-(5-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)16-6-4-5-8(16)10-14-7-9(13)15-10/h7-8H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZHEEFWONCMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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